Ortho vs. Para Aminomethyl Substitution: Divergent Target Engagement
The ortho-aminomethyl substitution of CAS 40431-39-8 confers a pharmacophore incompatible with antibacterial activity but documented as requisite for hormone-sensitive lipase (HSL) inhibition. SAR analysis of sulfonamide antibacterials establishes that para-substitution is mandatory for activity; ortho or meta substitution yields inactive compounds [1]. In contrast, US Patent 20080069851 discloses substituted N-aminomethylene sulfonamides as HSL inhibitors, wherein the methylenesulfonamide substituent is specified as ortho to one substituent and para to another on the benzene fragment [2]. This positional requirement is not satisfied by para-aminomethyl analogs such as mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6), which functions as a carbonic anhydrase inhibitor and antibacterial agent with MIC values ranging from 250 to >5,000 μg/mL against clinical isolates .
| Evidence Dimension | Target class engagement based on substitution position |
|---|---|
| Target Compound Data | Ortho-aminomethyl substitution; HSL inhibitor pharmacophore scaffold |
| Comparator Or Baseline | Para-aminomethyl substitution (e.g., mafenide, CAS 138-39-6); antibacterial carbonic anhydrase inhibitor with MIC 250 to >5,000 μg/mL |
| Quantified Difference | Binary functional divergence: ortho → metabolic enzyme inhibition (HSL); para → antibacterial activity (MIC range 250–5,000+ μg/mL) |
| Conditions | SAR analysis from sulfonamide literature and patent-defined pharmacophore requirements |
Why This Matters
Selection of ortho- versus para-aminomethyl sulfonamide determines whether research outcomes reflect antibacterial or metabolic inhibition pathways, a critical variable for assay design validity.
- [1] Zeal's Pharmacy Tutorial. Structure-Activity Relationship of Sulphonamides. 2018. View Source
- [2] Sanofi-Aventis Deutschland GmbH. Substituted N-aminomethylene sulfonamides, production and use thereof as medicaments. US Patent Application 20080069851. 2008. View Source
